9-epi-Blumenol C |A-D-glucopyranoside

Stereochemistry Natural product structure elucidation Megastigmane glycosides

Chromatographic resolution of blumenol C epimers (6R,9R vs. 6R,9S) is challenging due to identical LogP and TPSA, leading to co-elution and ambiguous MS/MS data. - **Target application:** LC-MS/NMR reference standard for AMF-colonized root metabolomics, chemotaxonomy (Stachys/Hypericum), and osteogenic assay development (BMP-2/Runx2 pathway). - **Authenticated stereochemistry:** (6R,9R) confirmed via modified Mosher's method; diagnostic δC 102.3 (C-1′) ¹³C NMR signal. - **Supply advantage:** ≥98% purity, shipped ambient on blue ice; certificate of analysis provided.

Molecular Formula C19H32O7
Molecular Weight 372.5 g/mol
Cat. No. B12394715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-epi-Blumenol C |A-D-glucopyranoside
Molecular FormulaC19H32O7
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
InChIInChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13-,14+,15+,16-,17+,18+/m0/s1
InChIKeyNYLNHNDMNOPWAZ-CODAKJSOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-epi-Blumenol C β-D-Glucopyranoside Identity and Classification


9-epi-Blumenol C β-D-glucopyranoside (CAS 189109-45-3; synonym Byzantionoside B) is a megastigmane-type C13-apocarotenoid glucoside with molecular formula C₁₉H₃₂O₇ and molecular weight 372.45 g/mol [1]. It belongs to the blumenol C glucoside subclass, characterized by a cyclohexenone aglycone core (9-hydroxymegastigman-4-en-3-one) O-glycosylated at the C-9 position with a single β-D-glucopyranosyl moiety [2]. First isolated from the aerial parts of Stachys byzantina (Lamiaceae), the compound has subsequently been identified in diverse plant families including Hypericaceae, Calycanthaceae, Euphorbiaceae, and Lauraceae [3]. Its defining structural feature is the (6R,9R) absolute configuration, established definitively by modified Mosher's method, which distinguishes it from its (6R,9S) epimer, blumenol C glucoside [2].

Epimeric Specificity: Why Generic Substitution Fails


9-epi-Blumenol C β-D-glucopyranoside and blumenol C glucoside are C-9 epimers—they share identical molecular formula (C₁₉H₃₂O₇), molecular weight (372.45 g/mol), TPSA (116.00 Ų), and LogP (~0.53), making them chromatographically challenging to resolve and easily conflated in procurement databases [1]. However, the (6R,9R) vs. (6R,9S) configuration produces measurable differences in ¹³C NMR chemical shifts at both C-9 and C-1′ of the glucosyl moiety, reflecting distinct spatial arrangements of the sugar relative to the cyclohexenone ring that may influence receptor interactions, enzymatic hydrolysis susceptibility, and biological recognition [2]. Generic substitution without stereochemical verification introduces a confounding variable in any structure-activity study, as epimeric megastigmane glucosides have been shown to exhibit divergent bioactivities in osteogenic and neuroprotective assays [3].

Quantitative Differentiation Evidence


C-9 Absolute Configuration by Modified Mosher's Method

Matsunami et al. (2010) revised the absolute stereochemistry of both blumenol C glucoside and byzantionoside B using the modified Mosher's method on enzymatically prepared aglycones. Blumenol C glucoside was reassigned as (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside, while 9-epi-blumenol C β-D-glucopyranoside (byzantionoside B) was confirmed as the (6R,9R) epimer [1]. This revision corrected earlier literature that had misassigned the C-9 configuration. The empirical rule established from ¹³C NMR data provides a reliable spectroscopic method to distinguish C-9 epimers of 9-hydroxymegastigmane 9-O-β-D-glucopyranosides without requiring repeated Mosher's analysis [1].

Stereochemistry Natural product structure elucidation Megastigmane glycosides

Diagnostic ¹³C NMR C-1′ Chemical Shift Fingerprint

Wang et al. (2018) reported a diagnostic ¹³C NMR chemical shift difference at the anomeric carbon (C-1′) of the glucopyranosyl moiety that distinguishes the two C-9 epimers: byzantionoside B (9-epi-blumenol C glucoside, 9R) exhibits δC 102.3, whereas blumenol C glucoside (9S) exhibits δC 104.1 [1]. This ~1.8 ppm upfield shift in the 9R epimer reflects the altered magnetic environment of the anomeric carbon resulting from the different spatial orientation of the sugar relative to the cyclohexenone ring. The C-9 carbon itself shows a corresponding diagnostic shift: δC ~79.7 for the 9S epimer vs. a characteristically different value for the 9R epimer, as established in the empirical rules of Matsunami et al. (2010) [2].

NMR spectroscopy Quality control Epimer differentiation

Osteogenic Activity in Human Osteoblast Cells

Mao et al. (2014) evaluated byzantionoside B (designated compound 9) alongside 10 other components isolated from Uraria crinita for stimulatory activity on human osteoblast cells. The study employed a bioactivity-guided fractionation approach. The new flavone glycoside apigenin 6-C-β-D-apiofuranosyl(1→2)-α-D-xylopyranoside (compound 3) at 100 μM served as the quantitative benchmark: ALP activity 114.10 ± 4.41%, mineralization 150.10 ± 0.80%, osteopontin 1.39 ± 0.01-fold, BMP-2 1.30 ± 0.04-fold, and Runx2 1.43 ± 0.10-fold mRNA expression [1]. Byzantionoside B and dalbergioidin were reported to 'display similar effects,' indicating osteogenic stimulatory activity operating through the BMP-2/Runx2 pathway, though the publication did not report separate quantitative values for byzantionoside B alone [1]. No comparable osteogenic activity has been reported for blumenol C glucoside (the 9S epimer) in peer-reviewed literature.

Osteoblast differentiation Bone regeneration Natural product screening

Differential Plant Species Distribution

9-epi-Blumenol C β-D-glucopyranoside (byzantionoside B) and blumenol C glucoside co-occur in several plant species but not universally. In Chimonanthus salicifolius (Calycanthaceae), both 9-epi-blumenol C (compound 1) and blumenol C (compound 2) were co-isolated from the chloroform fraction of leaves, along with 10 other compounds [1]. In Hypericum elatoides (Hypericaceae), byzantionoside B (compound 3) and 9-epi-blumenol C glucoside (compound 4) were both isolated, marking their first report from the genus Hypericum [2]. In contrast, the compound's type source, Stachys byzantina (Lamiaceae), yielded byzantionoside B as a new compound alongside the known blumenol C glucoside [3]. This co-occurrence pattern means that plant-source authentication alone cannot guarantee epimeric purity; NMR verification at C-1′ is essential. Furthermore, 9-epi-blumenol C β-D-glucopyranoside has been isolated from at least seven taxonomically distinct plant families, providing multiple sourcing options for procurement [4].

Chemotaxonomy Natural product sourcing Phytochemical fingerprinting

Evidence-Backed Application Scenarios


Stereochemical Reference for Epimer Resolution

The (6R,9R) configuration confirmed by Matsunami et al. (2010) [1] and the diagnostic δC 102.3 C-1′ ¹³C NMR signal reported by Wang et al. (2018) [2] make 9-epi-blumenol C β-D-glucopyranoside an essential reference standard for laboratories developing LC-MS or NMR methods to resolve blumenol C glucoside epimers in plant extracts, AMF-colonized root metabolomics, or natural product libraries. Procurement of authenticated 9-epi material enables calibration of chromatographic and spectroscopic systems where the 9S epimer may co-elute or produce ambiguous MS/MS fragmentation patterns.

Bone Anabolic Screening in Osteoblast Models

Based on the osteogenic stimulatory activity of byzantionoside B demonstrated in human osteoblast cells through the BMP-2/Runx2 pathway [1], this compound is a candidate for inclusion in targeted natural product libraries screening for bone formation and regeneration. The reported activity, although semi-quantitative at the single-compound level, was observed in a bioactivity-guided isolation framework that prioritized osteogenic effects, distinguishing it from other megastigmane glucosides (e.g., roseoside, corchoionoside C) for which no osteoblast differentiation data have been published.

Epimer-Specific Blumenol Profiling in AMF Research

Wang et al. (2018) demonstrated that hydroxy- and carboxyblumenol C-glucosides serve as shoot-accumulating markers of arbuscular mycorrhizal fungal root colonization, with blumenol C-9-O-Glc (compound 5) showing constitutive background levels and AMF-inducible accumulation [1]. While 9-epi-blumenol C glucoside specifically was not among the five quantified blumenols in that study, its (6R,9R) stereochemistry and distinct C-1′ NMR shift make it a valuable reference for distinguishing epimer-specific blumenol pools in AMF metabolomics, particularly given that glycosylation at C-9 is the dominant AMF-responsive modification and epimeric composition may reflect differential enzymatic glycosylation in planta.

Chemotaxonomic Marker for Lamiaceae and Hypericaceae

First isolated from Stachys byzantina (Lamiaceae) [1] and subsequently identified in Hypericum elatoides (Hypericaceae) as a genus-first report [2], 9-epi-blumenol C β-D-glucopyranoside serves as a chemotaxonomic marker for these plant families. Its co-occurrence with blumenol C glucoside in multiple species [3] necessitates epimer-resolved quantification, making authenticated 9-epi reference material essential for accurate phytochemical profiling in chemotaxonomic investigations.

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